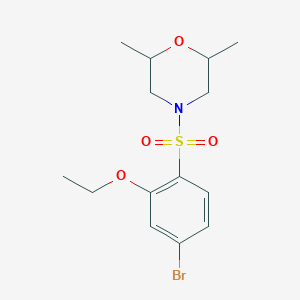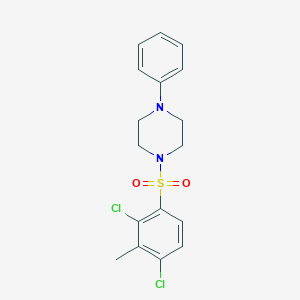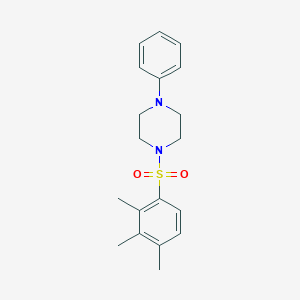
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound with a unique structure that combines a brominated aromatic ring, an ethoxy group, a sulfonyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-ethoxybenzenesulfonyl chloride, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the morpholine ring and sulfonyl group.
Benzonitrile, 4-bromo-: Contains a bromine atom on the aromatic ring but has a nitrile group instead of the ethoxy and sulfonyl groups.
Uniqueness
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
717891-67-3 |
|---|---|
Molekularformel |
C14H20BrNO4S |
Molekulargewicht |
378.28g/mol |
IUPAC-Name |
4-(4-bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H20BrNO4S/c1-4-19-13-7-12(15)5-6-14(13)21(17,18)16-8-10(2)20-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
SMBZALNWEANWTM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CC(OC(C2)C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CC(OC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)







![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)




